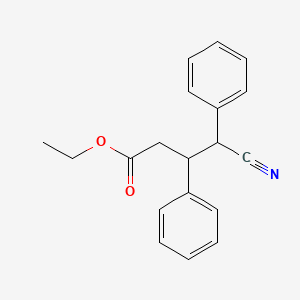

Ethyl 4-cyano-3,4-diphenylbutanoate

Description

Structure

3D Structure

Properties

CAS No. |

31861-57-1 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

ethyl 4-cyano-3,4-diphenylbutanoate |

InChI |

InChI=1S/C19H19NO2/c1-2-22-19(21)13-17(15-9-5-3-6-10-15)18(14-20)16-11-7-4-8-12-16/h3-12,17-18H,2,13H2,1H3 |

InChI Key |

AWLJBWCYUQTEIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Cyano 3,4 Diphenylbutanoate and Analogues

Direct Synthetic Routes to the Ethyl 4-cyano-3,4-diphenylbutanoate Framework

The creation of the this compound skeleton is a multi-step process that involves the careful formation of its core butanoate structure, the introduction of the vital nitrile group, and the final esterification to yield the ethyl ester.

Michael Addition Approaches for the Construction of the Butanoate Skeleton

The Michael addition stands as a cornerstone reaction in the formation of carbon-carbon bonds, and it is particularly well-suited for constructing the butanoate backbone of the target molecule. mdpi.com This reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing the diphenylbutanoate framework, a key strategy involves the reaction of a phenyl-containing nucleophile with a cinnamate (B1238496) derivative.

One plausible pathway would involve the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) or an organocuprate reagent (lithium diphenylcuprate) with an ethyl cinnamate derivative. The 1,4-conjugate addition of the phenyl group to the β-carbon of the cinnamate would effectively construct the 3,4-diphenylbutanoate skeleton. The choice of catalyst and reaction conditions is crucial to favor the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.

A notable example of a related transformation involves the organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, which, although leading to a different final product, highlights the utility of Michael additions in building complex substituted butanoate structures. buchler-gmbh.com

Cyanoalkylation Strategies for Introducing the Nitrile Functionality

The introduction of the nitrile (-CN) group is a critical step in the synthesis of this compound. Cyanoalkylation strategies offer a direct method for incorporating this functionality. One of the most common methods for synthesizing nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. youtube.comlibretexts.org This SN2 reaction requires a suitable leaving group on the carbon framework.

In a synthetic sequence for the target molecule, a precursor bearing a leaving group (e.g., a bromine or tosylate) at the C4 position of the diphenylbutanoate skeleton would be necessary. The reaction with a cyanide salt would then install the nitrile group. youtube.com

Alternatively, the hydrocyanation of an appropriately substituted alkene precursor represents another viable route. Transition-metal-catalyzed hydrocyanation is an atom-economical method for synthesizing alkyl nitriles. beilstein-journals.org For instance, a precursor containing a double bond at the C3-C4 position could undergo a regioselective hydrocyanation to introduce the cyano group at the C4 position. Recent advancements have demonstrated copper-catalyzed hydroalumination of allenes followed by cyanation to create α-all-carbon quaternary centers in β,γ-unsaturated nitriles, showcasing the potential for developing highly selective cyanation methods. beilstein-journals.org

The direct cyanation of benzylic alcohols using trimethylsilyl (B98337) cyanide (TMSCN) under indium tribromide catalysis also presents a potential strategy if a corresponding alcohol precursor can be synthesized.

Esterification Reactions for Ethyl Butanoate Formation

The final step in the synthesis of the title compound is the formation of the ethyl ester. Esterification can be achieved through several well-established methods. The most traditional approach is the Fischer esterification, which involves reacting the corresponding carboxylic acid (4-cyano-3,4-diphenylbutanoic acid) with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. google.com

Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. These include reaction of the carboxylic acid with an alkylating agent like ethyl iodide in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and ethanol.

Enzymatic esterification, using lipases as biocatalysts, offers a milder and often more selective alternative to chemical methods. betterchemtech.comconicet.gov.ar This approach can be particularly advantageous when dealing with complex molecules that may have functional groups sensitive to harsh chemical reagents. betterchemtech.comconicet.gov.ar

Enantioselective Synthesis of Chiral this compound Analogues

The presence of two stereocenters at the C3 and C4 positions of this compound means that the molecule can exist as multiple stereoisomers. The synthesis of single enantiomers is often crucial for applications in pharmacology and materials science. Asymmetric catalysis provides the most elegant and efficient means to achieve this.

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Chiral Centers

The creation of the chiral centers during the carbon-carbon bond-forming steps is a key strategy for enantioselective synthesis. nih.gov This can be achieved by using chiral catalysts that can influence the stereochemical outcome of the reaction.

Transition-metal catalysis is a powerful tool for controlling stereochemistry in C-C bond formation. researchgate.net Chiral ligands coordinated to a metal center can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. For example, in a Michael addition reaction, a chiral catalyst can control the facial selectivity of the nucleophilic attack on the α,β-unsaturated ester.

Recent advancements in transition-metal catalysis have also focused on the direct functionalization of C-H bonds. youtube.com C-H activation strategies offer a highly atom-economical approach to forming new C-C bonds. nih.gov In the context of synthesizing chiral diphenylbutanoate analogues, a transition-metal catalyst could potentially mediate the enantioselective arylation of a C-H bond at the C3 or C4 position of a suitable precursor. While challenging, the development of such methods would represent a significant step forward in the efficient synthesis of these complex molecules.

The use of chiral ruthenium(II)-diamine-diphosphine complexes, well-known for asymmetric hydrogenation, has been shown to be effective in the asymmetric Guerbet reaction to produce chiral alcohols, demonstrating the potential of such catalysts in hydrogen-transfer processes that could be adapted for the synthesis of chiral precursors. liverpool.ac.uk Furthermore, copper-based chiral catalytic systems have been successfully employed for enantioselective C-C bond formation via allylic alkylation with organolithium reagents, highlighting the versatility of transition metals in asymmetric synthesis. nih.govresearchgate.net

Organocatalysis in Asymmetric Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. For structures analogous to this compound, organocatalytic strategies can facilitate the enantioselective construction of the core framework.

A notable example is the organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones. numberanalytics.comnih.gov This process, which proceeds through a sequence of thia-Michael/aldol (B89426)/annulation reactions, demonstrates the stereocontrolled functionalization of a cyano-containing substrate. numberanalytics.comnih.gov Employing bifunctional organocatalysts, this method achieves high diastereo- and enantioselectivity across a broad range of substrates. numberanalytics.comnih.gov While the products are complex heterocyclic systems, the underlying principle of using a chiral organocatalyst to control the stereochemical outcome of additions to a cyano-activated system is directly relevant.

Another relevant organocatalytic method is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, the addition of nitroalkanes to α,β-unsaturated aldehydes, followed by an oxidative esterification, yields γ-nitroesters with high enantioselectivity (93–96% ee). organic-chemistry.orgnih.gov This one-pot strategy provides a pathway to optically active γ-aminoesters and related heterocyclic structures like 2-piperidones and 2-pyrrolidones after further transformations. organic-chemistry.orgnih.gov Similarly, novel imidazoline (B1206853) catalysts derived from amino acids have been used for the enantioselective conjugate addition of nitroalkanes to α,β-unsaturated enones, achieving up to 86% ee. acs.org These methods establish a chiral center at the γ-position relative to the ester group, a key feature in the target molecule's scaffold.

Table 1: Organocatalytic Asymmetric Synthesis of γ-Nitroesters organic-chemistry.org This table summarizes the one-pot enantioselective synthesis of γ-nitroesters through asymmetric Michael addition/oxidative esterification of α,β-unsaturated aldehydes.

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Cinnamaldehyde | 78 | 94 |

| (E)-3-(4-chlorophenyl)acrylaldehyde | 71 | 96 |

| (E)-3-(4-methoxyphenyl)acrylaldehyde | 75 | 93 |

| (E)-3-(2-chlorophenyl)acrylaldehyde | 65 | 96 |

| (E)-hex-2-enal | 54 | 93 |

Chiral Auxiliary-Mediated Approaches to Enantiopure Intermediates

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This strategy is highly effective for the synthesis of enantiomerically pure butanoate intermediates.

Well-known examples include the Evans oxazolidinone auxiliaries. researchgate.net An achiral carboxylic acid can be attached to a chiral oxazolidinone, and the resulting imide can be enolized and alkylated with high diastereoselectivity. williams.edu The stereochemical outcome is predictable and controlled by the steric hindrance of the auxiliary, which directs the approach of the electrophile. williams.edu Subsequent cleavage of the auxiliary, for instance by hydrolysis with alkaline hydrogen peroxide, releases the enantiomerically enriched carboxylic acid. williams.edu

Another practical and highly effective chiral auxiliary is pseudoephenamine. nih.gov It can be converted to an amide with a desired acyl group. Deprotonation followed by alkylation proceeds with remarkable stereocontrol, particularly in reactions that form quaternary carbon centers. nih.gov This auxiliary has been shown to provide equal or greater diastereoselectivities compared to the more commonly known pseudoephedrine. nih.govharvard.edu The high crystallinity of pseudoephenamine amides often facilitates purification. nih.gov The auxiliary can be cleaved under acidic or basic conditions to yield the target chiral carboxylic acids, alcohols, or ketones. harvard.edu

Table 2: Diastereoselective Alkylation of α,α-Disubstituted Pseudoephenamine Amides to Form Quaternary Centers nih.gov This table shows the diastereoselectivity achieved in the formation of quaternary carbon centers using pseudoephenamine as a chiral auxiliary.

| R¹ | R² | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Me | Bn | MeI | 2-benzyl-2-methylpropanoic acid derivative | 89 | >98:2 |

| Me | Bn | Allyl Bromide | 2-allyl-2-benzylpropanoic acid derivative | 90 | >98:2 |

| Me | Bn | BnBr | 2,3-diphenyl-2-methylpropanoic acid derivative | 91 | >98:2 |

| Et | Bn | MeI | 2-benzyl-2-ethylbutanoic acid derivative | 87 | >98:2 |

Biocatalytic Pathways for Enantioselective Cyanation or Butanoate Formation

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. For the synthesis of this compound, enzymes can be employed for the key steps of enantioselective cyanation and the formation of chiral butanoate precursors.

Halohydrin dehalogenases (HHDHs) are versatile enzymes capable of catalyzing the ring-opening of epoxides with various nucleophiles, including cyanide. This reaction provides a direct and efficient route to chiral β-hydroxy nitriles, which are precursors to the cyanobutanoate structure. Through enzyme screening and protein engineering, HHDHs have been developed to perform the enantioselective cyanation of a wide range of aryl, alkyl, and spiro epoxides. scielo.org.mx Using cyanohydrins as a source of cyanide, this method can produce the desired chiral β-hydroxy nitriles with excellent optical purity (up to >99% ee) and in good yields. scielo.org.mx This biocatalytic approach is also scalable, making it suitable for larger-scale synthesis. scielo.org.mx

Carbonyl reductases are highly effective for the asymmetric reduction of keto esters to their corresponding hydroxy esters. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) has been demonstrated with greater than 99% enantiomeric excess. organic-chemistry.org This was achieved using a recombinant whole-cell system co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase for cofactor regeneration. organic-chemistry.org The resulting chiral halo-hydroxy ester is a versatile intermediate that can be further functionalized. In a biphasic system, this process yielded 1,398 mM of the product with a molar yield of 90.7%. organic-chemistry.org

Additionally, hydroxynitrile lyases (HNLs) catalyze the enantioselective formation of cyanohydrins from aldehydes or ketones and a cyanide source. nih.gov These chiral cyanohydrins are valuable building blocks that can be incorporated into more complex structures. nih.gov

Diastereoselective Synthesis of Substituted Ethyl Butanoates

The butanoate backbone of the target molecule, with its multiple substituents, requires careful control of relative stereochemistry during C-C bond formation. Nucleophilic additions to β-keto esters are a powerful method for achieving this.

A highly efficient and stereoselective protocol involves the nucleophilic addition of organocerium reagents to α-substituted-β-keto esters. researchgate.net The use of these reagents, often in combination with a Lewis acid like titanium tetrachloride (TiCl₄), promotes a chelation-controlled reaction pathway. This pre-organizes the substrate in a stable cyclic arrangement, leading to excellent stereofacial discrimination and high diastereoselectivity in the formation of tertiary alcohols. researchgate.net The method has been shown to be effective for a range of phenyl ketone derivatives, with the nature of the ester group influencing the efficiency. researchgate.net

Another powerful strategy is the asymmetric Mukaiyama aldol reaction. For instance, reacting Chan's diene (a silyl (B83357) enol ether derived from ethyl acetoacetate) with various aldehydes in the presence of a chiral titanium-BINOL catalyst yields δ-hydroxy-β-keto esters. nih.gov This method reliably produces the target compounds in good yields and with excellent enantioselectivities. nih.gov The diastereoselectivity of subsequent reduction steps can then be controlled to access either syn- or anti-configured diols. nih.gov

Furthermore, β-substituted γ-keto esters can be synthesized from β-keto esters via a chain-extension reaction mediated by zinc carbenoids. nih.gov This method allows for the introduction of methyl or aryl substituents at the β-position, a transformation that can be challenging using standard enolate chemistry. The reaction proceeds through the formation of a donor-acceptor cyclopropane (B1198618) intermediate, which then fragments to yield the chain-extended product. nih.gov

Table 3: Diastereoselective Nucleophilic Addition of Organocerium Reagents to a β-Keto Ester researchgate.net This table illustrates the diastereoselectivity of adding various organocerium reagents to ethyl 2-benzoylpropanoate in the presence of TiCl₄.

| Organometallic Reagent (R-M) | Product (Tertiary Alcohol) | Yield (%) | Diastereomeric Ratio (dr) |

| MeMgBr/CeCl₃ | Ethyl 3-hydroxy-2-methyl-3-phenylbutanoate | 85 | 95:5 |

| EtMgBr/CeCl₃ | Ethyl 3-hydroxy-2-methyl-3-phenylpentanoate | 82 | 96:4 |

| PhMgBr/CeCl₃ | Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate | 78 | 94:6 |

Phase-Transfer Catalysis for Diastereoselective Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different phases (e.g., an organic and an aqueous phase). crdeepjournal.org This is achieved through the use of a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactive anion from the aqueous phase into the organic phase where the reaction with the substrate occurs. crdeepjournal.org

In the context of synthesizing compounds structurally related to this compound, PTC has been instrumental in achieving diastereoselectivity. For instance, chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have been successfully employed in various asymmetric syntheses, including alkylation and Michael addition reactions. crdeepjournal.orgresearchgate.net These catalysts create a chiral environment that influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

A notable application of PTC is in the formal [4+2] cyclization of α,β-unsaturated ketoesters with nitroalkenes, which proceeds through a tandem asymmetric Michael addition and intramolecular Henry reaction. researchgate.net This method, utilizing a dihydroquinine-based phase-transfer catalyst, allows for the construction of four contiguous stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net The success of such reactions highlights the potential of PTC in controlling the stereochemistry of complex molecules like this compound. The choice of catalyst, solvent system (liquid-liquid or solid-liquid), and reaction conditions are crucial for maximizing the diastereomeric excess. crdeepjournal.orgprinceton.edu

Stereoselective Cyclization Strategies in Related Systems

Stereoselective cyclization represents a key strategy for constructing cyclic structures with defined stereochemistry, a common feature in many biologically active molecules. nih.gov In systems related to this compound, various cyclization strategies have been explored to control the formation of stereocenters.

One such approach involves the 1,3-cycloaddition reaction of azomethine ylides to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles. While these reactions can proceed in high yield under phase-transfer catalysis conditions, they often exhibit low diastereoselectivity. crdeepjournal.org

More sophisticated strategies focus on intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. For example, the intramolecular cyclization of chiral α-acylamino γ-ketoamides has been shown to produce β-lactams as a single diastereoisomer. unipv.it This high degree of stereocontrol is attributed to the chair-like conformation of the 1,6-biradical intermediate. unipv.it Similarly, photochemical methods can be employed to induce intramolecular cyclization via radical intermediates, leading to the synthesis of various heterocyclic systems with controlled stereochemistry. unipv.it

General Carbon-Carbon Bond Forming Reactions Applicable to the this compound Scaffold

The construction of the carbon framework of this compound relies on fundamental carbon-carbon bond-forming reactions. Several classical and modern methods are applicable to the synthesis of this and related structures.

Knoevenagel Condensation and its Variants in Cyanoacrylate Synthesis

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to form a C-C double bond. wikipedia.org This reaction is particularly relevant for the synthesis of cyanoacrylates, which share structural motifs with this compound. scielo.org.mxresearchgate.netpcbiochemres.com

The classic Knoevenagel condensation often utilizes a weak base, such as an amine, as a catalyst. wikipedia.org However, numerous variations have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. scielo.org.mxresearchgate.net For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst for the condensation of aldehydes with ethyl cyanoacetate, affording high yields of cyanoacrylates. scielo.org.mxresearchgate.net Triphenylphosphine (TPP) has also been used as a mild and efficient catalyst for this transformation, even under solvent-free conditions. organic-chemistry.orgresearchgate.net

The Doebner modification of the Knoevenagel condensation is a notable variant where pyridine (B92270) is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid. This modification often leads to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Catalysts for Knoevenagel Condensation

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diisopropylethylammonium acetate (DIPEAc) | Aldehydes, Ethyl Cyanoacetate | 70°C | High | scielo.org.mxresearchgate.net |

| Triphenylphosphine (TPP) | Aldehydes, Ethyl Cyanoacetate/Malononitrile | 75-80°C, solvent-free | Excellent | organic-chemistry.orgresearchgate.net |

| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric acid | Ethanol | - | wikipedia.org |

Alkylation Reactions of Active Methylene (B1212753) Compounds

The alkylation of active methylene compounds is a fundamental method for forming carbon-carbon bonds. youtube.com This reaction involves the deprotonation of a carbon atom positioned between two electron-withdrawing groups, creating a nucleophilic carbanion that can then react with an alkyl halide. youtube.com This strategy is directly applicable to the synthesis of the this compound backbone.

Various bases can be employed to generate the carbanion, ranging from strong bases like potassium tert-butoxide to milder inorganic bases like cesium carbonate. researchgate.netgoogle.com The choice of base and solvent can significantly influence the reaction's outcome, with some systems favoring dialkylation over monoalkylation. researchgate.net For instance, cesium carbonate has been shown to effectively promote the dialkylation of active methylene compounds. researchgate.net

Modern advancements in this area include photocatalytic approaches. For example, an organophotocatalyst in conjunction with lithium thiophenoxide can facilitate the α-alkylation of active methylene compounds with non-activated alkenes under blue light irradiation, offering an atom-economical alternative to traditional methods that use alkyl halides. nih.gov

Table 2: Conditions for Alkylation of Active Methylene Compounds

| Base/Catalyst System | Alkylating Agent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Cesium Carbonate | Alkyl Halides | Room Temperature or 70°C | Dialkylation | researchgate.net |

| Potassium tert-butoxide | Methyl Iodide | - | Methylation | google.com |

Photochemical Carbon-Carbon Bond Formation Processes

Photochemical reactions offer a unique and powerful approach to forming carbon-carbon bonds by utilizing light to generate highly reactive intermediates such as radicals, carbenes, and radical ions. unipv.itresearchgate.net These methods can often be conducted under mild conditions and can lead to the formation of complex molecular architectures. researchgate.net

The photogeneration of carbon-centered radicals is a widely used strategy. These radicals can be generated through various pathways, including the homolysis of a weak bond or through photoredox catalysis. unipv.it Once formed, these radicals can participate in a variety of C-C bond-forming reactions, including addition to alkenes and intramolecular cyclizations. unipv.itnih.gov For instance, the UV irradiation of polycyclic aromatic hydrocarbons in the presence of alkanes can lead to the formation of new C-C bonds. stanford.edu

Photocatalysis, in particular, has emerged as a green and efficient tool for C-C bond formation. researchgate.net By using a photocatalyst that can absorb light and initiate an electron transfer process, it is possible to generate reactive intermediates that can then engage in bond-forming reactions. researchgate.netresearchgate.net

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Palladium-catalyzed C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgyoutube.com This approach offers a more atom- and step-economical route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govyoutube.com

These reactions typically involve a directing group on the substrate that coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond. nih.gov This is followed by C-H bond cleavage to form a palladacycle intermediate, which can then react with a coupling partner to form a new C-C or C-heteroatom bond. rsc.org

The scope of palladium-catalyzed C-H functionalization is vast and includes the arylation, alkylation, and olefination of C-H bonds. nih.govyoutube.com For example, palladium catalysts have been used to functionalize the C-H bonds of anilines and diaryl ketones. rsc.orgrsc.org The development of new ligands and precatalysts continues to expand the capabilities of this powerful methodology, enabling the synthesis of increasingly complex and medicinally relevant molecules. youtube.commit.edu

Copper-Catalyzed Coupling Reactions in Furan (B31954) Synthesis

Copper-catalyzed reactions have emerged as a powerful and versatile tool in organic synthesis for the construction of a wide variety of heterocyclic compounds, including substituted furans. These methods are particularly relevant for the synthesis of analogues of "this compound" where the core aliphatic chain is replaced by a furan ring, a common bioisostere. The ability of copper catalysts to mediate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions makes them suitable for assembling the polysubstituted furan scaffolds.

A notable example of a copper-catalyzed reaction for the synthesis of furan analogues bearing a cyano group is the reaction between O-acetyl oximes and β-ketonitriles. nih.gov This method, catalyzed by copper(I) cyanide, provides a direct route to polysubstituted 3-cyanofurans. nih.gov The reaction proceeds under redox-neutral conditions and demonstrates a divergent pathway where the choice of the active methylene compound (a β-ketoester or a β-ketonitrile) directs the synthesis towards either pyrroles or furans, respectively. nih.gov

The synthesis of 3-cyanofurans is achieved by reacting an O-acetyl oxime with a β-ketonitrile in the presence of a copper(I) cyanide catalyst and a ligand such as 4,7-di-tert-butyl-1,10-phenanthroline (dtbbpy) in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. nih.gov A variety of substituted benzoylacetonitriles can be reacted with different O-acetyl oximes to produce a library of 3-cyanofurans with good yields. nih.gov The reaction tolerates a range of functional groups on both the oxime and the benzoylacetonitrile, including electron-donating and electron-withdrawing groups. nih.gov For instance, the reaction of the O-acetyl oxime of acetophenone (B1666503) with various substituted benzoylacetonitriles demonstrates the scope of this transformation. nih.gov

Table 1: Copper-Catalyzed Synthesis of 3-Cyanofuran Analogues Reaction of O-acetyl acetophenone oxime with various benzoylacetonitriles.

| Entry | Benzoylacetonitrile Substituent (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-Methyl-5-phenyl-3-cyanofuran | 75 |

| 2 | 4-Methylphenyl | 2-Methyl-5-(4-methylphenyl)-3-cyanofuran | 80 |

| 3 | 4-Methoxyphenyl | 2-Methyl-5-(4-methoxyphenyl)-3-cyanofuran | 82 |

| 4 | 4-Chlorophenyl | 2-Methyl-5-(4-chlorophenyl)-3-cyanofuran | 72 |

| 5 | 4-Bromophenyl | 2-Methyl-5-(4-bromophenyl)-3-cyanofuran | 70 |

| 6 | 4-(Trifluoromethyl)phenyl | 2-Methyl-5-(4-(trifluoromethyl)phenyl)-3-cyanofuran | 65 |

| 7 | 2-Naphthyl | 2-Methyl-5-(naphthalen-2-yl)-3-cyanofuran | 78 |

Data sourced from a study on divergent copper-catalyzed syntheses of 3-cyanofurans. nih.gov

Beyond the synthesis of cyanofurans, other copper-catalyzed methodologies can be employed to generate diverse furan analogues. For example, the copper/base-mediated cascade reaction of terminal alkynes with 1,2-diketones is an efficient method for constructing tetrasubstituted furans. rsc.org This reaction proceeds through the in situ formation of a 1,3-diyne intermediate via oxidative coupling, which then undergoes a cascade reaction with the 1,2-diketone to yield the furan product. rsc.org This approach allows for the introduction of four different substituents onto the furan ring in a single operation. rsc.org

Another significant copper-catalyzed method is the heterocyclodehydration of 3-yne-1,2-diols, which provides substituted furans in good to high yields under mild conditions. nih.gov This reaction, typically catalyzed by copper(II) chloride, involves the cyclization and dehydration of the diol substrate. nih.gov The scope of this reaction is broad, and it can be adapted for the synthesis of various substituted furans. nih.govresearchgate.net

Furthermore, a copper-catalyzed formal [3+2]-cycloaddition of styrenes and bromo keto esters has been developed for the synthesis of diaryl-substituted dihydrofurans, which can be subsequently oxidized to the corresponding furans. This method offers a pathway to furans with aryl substituents at various positions.

The versatility of these copper-catalyzed reactions is summarized in the table below, highlighting the different types of furan analogues that can be synthesized.

Table 2: Overview of Copper-Catalyzed Furan Synthesis Methodologies for Analogues

| Methodology | Reactants | Catalyst System | Type of Furan Analogue |

|---|---|---|---|

| Reaction with β-ketonitriles | O-acetyl oximes, β-ketonitriles | CuCN / dtbbpy | Polysubstituted 3-cyanofurans |

| Cascade Reaction | Terminal alkynes, 1,2-diketones | Cu(I) salt / Base | Tetrasubstituted furans |

| Heterocyclodehydration | 3-yne-1,2-diols | CuCl₂ | Substituted furans |

| Formal [3+2]-Cycloaddition | Styrenes, Bromo keto esters | Copper catalyst | Diaryl-substituted furans |

This table summarizes various copper-catalyzed methodologies for the synthesis of substituted furans. nih.govrsc.orgnih.gov

These copper-catalyzed methodologies underscore the potential for creating a diverse library of furan-based analogues of "this compound". The ability to introduce various substituents, including the critical cyano and phenyl groups, makes these reactions highly valuable for medicinal chemistry and drug discovery programs.

Advanced Spectroscopic and Structural Analysis of Ethyl 4 Cyano 3,4 Diphenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemical Elucidation

This section would have delved into the ¹H and ¹³C NMR spectra of Ethyl 4-cyano-3,4-diphenylbutanoate. Analysis of chemical shifts (δ), coupling constants (J), and integration values would have been used to assign specific protons and carbons within the molecule's structure. Furthermore, advanced NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming connectivity and elucidating the relative stereochemistry of the two chiral centers at positions 3 and 4. The presence of two phenyl groups and a cyano group would be expected to significantly influence the chemical shifts of nearby protons and carbons, providing a rich dataset for structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be identified, and its mass-to-charge ratio (m/z) would be compared to the calculated exact mass of the compound (C₁₉H₁₉NO₂). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Analysis of the fragmentation pattern would offer valuable structural information, as characteristic cleavage patterns would reveal the different functional groups and their arrangement within the molecule.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

For a definitive understanding of the three-dimensional structure, X-ray crystallography would be the gold standard. This technique, if a suitable single crystal of this compound could be grown, would allow for the precise determination of bond lengths, bond angles, and torsion angles. Crucially, it would enable the unambiguous assignment of the absolute configuration (R/S) at the two stereocenters. The resulting crystal structure would also provide insights into the preferred conformation of the molecule in the solid state and reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

While general principles of spectroscopy and crystallography can be applied to predict the expected analytical data for this compound, the generation of a scientifically accurate and informative article requires actual experimental data. The absence of such data in the available literature prevents the fulfillment of this request. Further research and publication by the scientific community are needed to provide the necessary information for a detailed analysis of this compound.

Chemical Transformations and Derivatization of Ethyl 4 Cyano 3,4 Diphenylbutanoate

Modifications at the Ester Moiety

The ethyl ester group is a primary site for chemical modification. Standard reactions include hydrolysis and transesterification.

Hydrolysis: Treatment with aqueous acid or base would likely convert the ethyl ester to the corresponding carboxylic acid, 4-cyano-3,4-diphenylbutanoic acid. The reaction conditions, such as temperature and catalyst choice, would be crucial to avoid potential side reactions involving the nitrile group.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst would be expected to exchange the ethyl group for a different alkyl or aryl group, yielding a new ester.

Reactions Involving the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile (cyano) group offers another handle for derivatization.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. Complete hydrolysis under harsh acidic or basic conditions would yield a dicarboxylic acid derivative. Milder conditions could potentially favor the formation of the corresponding amide, 4-amido-3,4-diphenylbutanoic acid ethyl ester.

Reduction: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium or platinum) or chemical reduction (e.g., with lithium aluminum hydride) would be expected to reduce the nitrile to a primary amine, yielding ethyl 5-amino-3,4-diphenylpentanoate.

Functionalization of the Butanoate Backbone

The carbon backbone of the butanoate chain presents opportunities for functionalization, although the steric hindrance from the two phenyl groups would significantly influence reactivity. Reactions such as alpha-halogenation or deprotonation followed by alkylation would likely be challenging due to the bulky substituents.

Transformations of Phenyl Substituents

The two phenyl rings are susceptible to electrophilic aromatic substitution reactions.

Nitration, Halogenation, Sulfonation, and Friedel-Crafts Reactions: These classic transformations could introduce functional groups onto the aromatic rings. The position of substitution (ortho, meta, or para) would be directed by the existing alkyl substituent and influenced by the steric bulk of the rest of the molecule.

Diversification via Reduction and Grignard Reagents

The ester and nitrile functionalities can react with powerful nucleophiles like Grignard reagents and reducing agents.

Reduction: As mentioned, agents like lithium aluminum hydride (LiAlH₄) could simultaneously reduce both the ester and the nitrile group, leading to a diol-amine derivative.

Grignard Reagents: The addition of Grignard reagents (R-MgBr) to the ester carbonyl would likely result in the formation of a tertiary alcohol after acidic workup. mnstate.eduaroonchande.comyoutube.com The reaction typically involves the addition of two equivalents of the Grignard reagent. mnstate.eduyoutube.comvaia.com The nitrile group could also potentially react with Grignard reagents to form ketones after hydrolysis. The significant steric hindrance in Ethyl 4-cyano-3,4-diphenylbutanoate would likely necessitate forcing conditions for these reactions to proceed efficiently.

Due to the absence of specific experimental data, the potential outcomes of these transformations are based on established chemical principles rather than documented results for this particular compound. Further empirical research is required to fully characterize the reactivity and synthetic utility of this compound.

Computational and Theoretical Chemistry Studies on Ethyl 4 Cyano 3,4 Diphenylbutanoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and predict the three-dimensional arrangement of atoms in a molecule. For Ethyl 4-cyano-3,4-diphenylbutanoate, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would provide insights into the spatial orientation of the ethyl ester, cyano, and the two phenyl groups.

Furthermore, DFT analysis can elucidate the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. However, no specific DFT studies detailing these parameters for this compound have been published.

Mechanistic Modeling of Reaction Pathways and Transition States

The synthesis of this compound and its subsequent reactions could be mechanistically modeled using computational methods. Such studies would involve mapping the potential energy surface of a reaction to identify the most favorable pathway. This includes the identification and characterization of transition state structures, which are the high-energy intermediates that connect reactants to products.

By calculating the activation energies associated with different potential mechanisms, researchers can predict the most likely course of a reaction. For instance, in the synthesis of this compound, computational modeling could clarify the step-by-step process of bond formation and breaking. To date, the scientific literature lacks any such mechanistic modeling for the formation or reactivity of this compound.

Prediction of Stereoselectivity and Enantiomeric Excess

This compound possesses two stereocenters at the C3 and C4 positions, meaning it can exist as multiple stereoisomers. Computational chemistry offers tools to predict the stereochemical outcome of reactions leading to such molecules. By modeling the transition states for the formation of different stereoisomers, it is possible to calculate the energy differences between them.

These energy differences can then be used to predict the diastereomeric ratio and, in the case of asymmetric synthesis, the enantiomeric excess (% ee) of the product. This predictive capability is invaluable for designing stereoselective syntheses. Regrettably, there are no published computational studies that predict the stereoselectivity in the synthesis of this compound.

Conformational Analysis and Intermolecular Interactions

The flexibility of the butyl chain and the presence of bulky phenyl groups suggest that this compound can adopt various conformations. Conformational analysis is a computational technique used to identify the stable conformers of a molecule and to determine their relative energies. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

The results of a conformational analysis are often presented as a potential energy surface, which highlights the low-energy (and thus more populated) conformations. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and biological activity. Additionally, the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, would shed light on how molecules of this compound interact with each other in the solid state or in solution. As with the other areas, specific conformational analyses and studies of intermolecular interactions for this compound are not available in the current body of scientific literature.

Synthetic Applications of Ethyl 4 Cyano 3,4 Diphenylbutanoate As a Versatile Intermediate

Precursor in the Total Synthesis of Complex Organic Molecules

The strategic placement of cyano and phenyl groups in Ethyl 4-cyano-3,4-diphenylbutanoate positions it as a valuable precursor for the synthesis of intricate organic molecules. Although no complete total syntheses explicitly detailing the use of this specific intermediate have been documented in readily available literature, its core structure is present in various natural products and pharmacologically active compounds.

The general synthetic strategy would likely involve the initial construction of the 4-cyano-3,4-diphenylbutanoate backbone, potentially through a Michael addition of a cyanide source to a suitably substituted ethyl cinnamate (B1238496) derivative. Subsequent transformations of the cyano and ester functionalities could then be employed to elaborate the molecule towards the target structure. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be reduced, hydrolyzed, or serve as a handle for further carbon-carbon bond formations.

Building Block for Chiral Compounds with Defined Stereochemistry

The presence of two stereocenters at the C3 and C4 positions of This compound makes it an attractive starting material for the synthesis of chiral compounds. The development of stereoselective methods to access specific diastereomers of this compound would be of significant interest.

While specific methods for the asymmetric synthesis of This compound are not detailed in the literature, analogous stereoselective conjugate additions of cyanide to α,β-unsaturated esters are well-precedented. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, could potentially control the stereochemical outcome of the reaction, affording enantiomerically enriched products.

Once obtained in a stereochemically pure form, this chiral building block could be utilized in the synthesis of a variety of optically active molecules. The defined stereochemistry at the C3 and C4 positions would be transferred to the final product, influencing its biological activity and physical properties.

Role in the Development of Novel Synthetic Methodologies

The unique substitution pattern of This compound lends itself to the exploration of novel synthetic methodologies. The interplay between the vicinal phenyl groups and the cyano-ester functionalities could lead to interesting and potentially unforeseen reactivity.

For example, the development of diastereoselective methods for the synthesis of this compound would be a significant contribution to the field of asymmetric synthesis. Furthermore, investigations into the cyclization reactions of this intermediate could provide access to novel heterocyclic and carbocyclic frameworks. The steric and electronic effects of the two phenyl groups would undoubtedly play a crucial role in directing the regioselectivity and stereoselectivity of such transformations.

While specific research on the methodological development using This compound is yet to be reported, its potential as a platform for discovering new reactions and synthetic strategies is evident.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-cyano-3,4-diphenylbutanoate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a multi-step esterification process. For example, a β-ketoester intermediate (e.g., ethyl acetoacetate) could undergo nucleophilic substitution with a cyano group, followed by Friedel-Crafts alkylation using diphenylmethane derivatives. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted precursors or side products like unsubstituted esters .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- Methodological Answer : Key spectroscopic markers include:

- IR : A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and ester C=O at ~1730 cm⁻¹ .

- NMR :

- ¹H: A triplet for the ethyl ester (–CH₂CH₃) at δ 1.2–1.4 ppm and a quartet at δ 4.1–4.3 ppm (–OCH₂–).

- ¹³C: Signals at δ ~115 ppm (CN) and δ ~170 ppm (ester carbonyl) .

- MS : Molecular ion peak at m/z corresponding to C₁₉H₁₇NO₂ (M⁺ = 291.33 g/mol), with fragmentation patterns showing loss of –OCH₂CH₃ (–45 amu) .

Q. What crystallization strategies improve single-crystal yield for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C enhances crystal growth. For structure refinement, use SHELXL (via Olex2 or WinGX) to model thermal displacement parameters and validate hydrogen bonding interactions. Twinning or disorder in the diphenyl groups may require high-resolution data (e.g., synchrotron sources) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-cyano and 3,4-diphenyl groups influence reactivity in nucleophilic additions?

- Methodological Answer : The electron-withdrawing cyano group activates the β-carbon for nucleophilic attack, while the bulky diphenyl substituents impose steric hindrance, favoring regioselective reactions. Computational modeling (DFT, B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves kinetic studies using Grignard reagents (e.g., MeMgBr) in THF, monitored by in-situ FTIR .

Q. What strategies resolve contradictions in reported reaction yields for catalytic hydrogenation of the cyano group?

- Methodological Answer : Discrepancies arise from catalyst choice (e.g., Raney Ni vs. Pd/C) and solvent polarity. For example:

- Raney Ni in ethanol at 50 psi H₂ achieves >90% conversion to the amine derivative.

- Pd/C in DMF may lead to incomplete reduction due to competitive adsorption of aromatic rings.

Use GC-MS to quantify intermediates and optimize pressure/temperature via a Box-Behnken experimental design .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

- Methodological Answer : Molecular dynamics simulations (GROMACS, AMBER) with OPLS-AA force fields analyze π-π stacking between phenyl groups and dipole interactions from the cyano moiety. Pair distribution function (PDF) analysis of XRD data validates predicted intermolecular distances (<3.5 Å for stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.